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Compound of Interest

Compound Name: Mometasone furoate impurity D-d3

Cat. No.: B12418489

Get Quote

Executive Summary
Mometasone Furoate Impurity D-d3 is the stable isotope-labeled analog of Mometasone

Furoate Impurity D (9,11-Epoxymometasone Furoate).[1] It serves as a critical Internal

Standard (IS) in the quantitative analysis of pharmaceutical impurities using LC-MS/MS,

particularly for correcting matrix effects and extraction variability during stability studies.[1]

Chemical Formula:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline

ng-star-inserted">

[1]

Average Molecular Weight:487.99 g/mol [1]

Monoisotopic Mass:487.1841 Da[1]

This guide details the structural derivation, isotopic calculations, and analytical protocols for

utilizing this compound in high-sensitivity validation workflows.
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Chemical Identity & Structural Analysis
To accurately determine the molecular weight of the deuterated analog, we must first establish

the baseline identity of the unlabeled Impurity D as defined by the European Pharmacopoeia

(EP) and USP.

Parent Impurity (Unlabeled)
Impurity D is chemically distinct from Mometasone Furoate due to the elimination of HCl,

resulting in the formation of an epoxide ring between carbons C9 and C11.

Common Name: Mometasone Furoate Impurity D (EP)[1][2][3][4]

Chemical Name: (9β,11β,16α)-21-Chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16-

methylpregna-1,4-diene-3,20-dione.[1][5]

CAS Number: 83881-09-8 (Unlabeled)[1]

Formula:

Structure: 9,11-Epoxide analog of Mometasone Furoate.[1]

Deuterated Analog (Impurity D-d3)
The "d3" designation typically indicates the replacement of three hydrogen atoms (ngcontent-

ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H) with three deuterium atoms (

H).[1] In Mometasone analogs, this labeling most commonly occurs on the furoate ester moiety
(furan ring) or the C16-methyl group to ensure metabolic stability and prevent deuterium
exchange.[1]

Modified Formula:

Mass Shift: +3.018 Da relative to the unlabeled impurity.

Molecular Weight Calculation Table
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The following table contrasts the isotopic mass values for the unlabeled and labeled

compounds.

Property
Mometasone Furoate
Impurity D

Mometasone Furoate
Impurity D-d3

Formula

Average Molecular Weight 484.97 g/mol 487.99 g/mol

Monoisotopic Mass 484.1653 Da 487.1841 Da

Exact Mass (M+H)+ 485.1726 Da 488.1914 Da

Key Structural Change 9,11-Epoxide formation Deuterium labeling (d3)

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Note: The Monoisotopic Mass is the critical value for setting up the precursor ion (Q1) in Mass

Spectrometry (LC-MS/MS).[1]

Synthesis & Degradation Pathway[1]
Understanding the origin of Impurity D is essential for controlling it in drug substances. It is

primarily a degradation product formed under basic conditions or thermal stress, where the 9-

chloro-11-hydroxy motif of Mometasone eliminates HCl to form the epoxide.[1]

Degradation Pathway Diagram
The following Graphviz diagram illustrates the formation of Impurity D from Mometasone

Furoate and the parallel relationship of the d3-labeled standard.
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Figure 1: Formation pathway of Mometasone Furoate Impurity D and its deuterated analog

relationship.

Analytical Application: LC-MS/MS Protocol
When quantifying Impurity D in the presence of the parent drug, the d3-analog provides the

highest level of precision by compensating for ionization suppression.

Mass Spectrometry Parameters
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

Source: The epoxide ring is stable under standard ESI conditions but sensitive to high

source temperatures which may induce ring opening.

MRM Transitions:

Compound Precursor Ion (Q1) Product Ion (Q3)
Collision Energy
(eV)

Impurity D (Unlabeled) 485.2
449.2 (Loss of

HCl/Epoxide

cleavage)

15-20

Impurity D-d3 (IS) 488.2 452.2 (Maintains d3

label)
15-20

Stock Solution Preparation Protocol
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Objective: Prepare a stable 100 µg/mL stock solution of Impurity D-d3.

Weighing: Accurately weigh 1.0 mg of Mometasone Furoate Impurity D-d3 into a 10 mL

volumetric flask.

Precaution: Use an anti-static gun; the powder is often electrostatic.

Solvent Selection: Dissolve in Acetonitrile (ACN).

Note: Avoid Methanol if possible, as nucleophilic attack on the epoxide can occur upon

prolonged storage in protic solvents.

Dissolution: Sonicate for 5 minutes at ambient temperature. Ensure no particulates remain.

Storage: Aliquot into amber glass vials and store at -20°C.

Stability:[1] Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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